molecular formula C9H9BrClNO4 B12703108 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride CAS No. 101976-16-3

3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride

Cat. No.: B12703108
CAS No.: 101976-16-3
M. Wt: 310.53 g/mol
InChI Key: JWNCFCWSWURFAK-UHFFFAOYSA-N
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Description

3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride is a chemical compound with the molecular formula C₉H₉BrClNO₄. It is known for its unique structure, which includes both bromine and hydroxyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3-Aminomethyl-4-bromo-6,7-dihydroxyphthalide hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens cannot. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

101976-16-3

Molecular Formula

C9H9BrClNO4

Molecular Weight

310.53 g/mol

IUPAC Name

3-(aminomethyl)-4-bromo-6,7-dihydroxy-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C9H8BrNO4.ClH/c10-3-1-4(12)8(13)7-6(3)5(2-11)15-9(7)14;/h1,5,12-13H,2,11H2;1H

InChI Key

JWNCFCWSWURFAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Br)C(OC2=O)CN)O)O.Cl

Origin of Product

United States

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